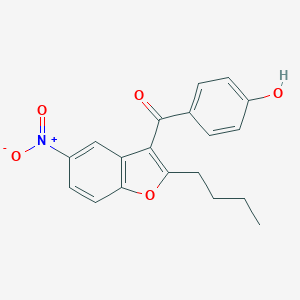

(2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-butyl-5-nitro-1-benzofuran-3-yl)-(4-hydroxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO5/c1-2-3-4-17-18(19(22)12-5-8-14(21)9-6-12)15-11-13(20(23)24)7-10-16(15)25-17/h5-11,21H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJZKLBXEGZKOBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=C(C2=C(O1)C=CC(=C2)[N+](=O)[O-])C(=O)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50467068 | |

| Record name | (2-Butyl-5-nitro-1-benzofuran-3-yl)(4-hydroxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50467068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141645-16-1 | |

| Record name | 2-(n-Butyl)-3-(4-hydroxybenzoyl)-5-nitrobenzofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141645-16-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butyl-3-(4-hydroxybenzoyl)-5-nitrobenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141645161 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2-Butyl-5-nitro-1-benzofuran-3-yl)(4-hydroxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50467068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-butyl-3-(4-hydroxybenzoyl)-5-nitro-benzofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.600 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BUTYL-3-(4-HYDROXYBENZOYL)-5-NITROBENZOFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73HKT5L2NJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a practical and efficient synthesis pathway for (2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone, a key intermediate in the development of the antiarrhythmic drug, dronedarone.[1][2] The synthesis commences with the commercially available 4-nitrophenol and proceeds through a five-step reaction sequence.[1][2]

I. Synthesis Pathway Overview

The synthesis of the target compound, this compound, involves the formation of a key intermediate, 2-butyl-5-nitrobenzofuran, followed by a Friedel-Crafts acylation and subsequent deprotection.[1][2] The overall synthetic scheme is a robust method for preparing this crucial building block for more complex pharmaceutical agents.[1]

The general workflow for the synthesis is depicted below:

Figure 1: Overall synthesis workflow from 4-Nitrophenol.

II. Detailed Experimental Protocols

The following protocols are adapted from a validated synthetic route.[1]

Step 1: Synthesis of 1-(2-methoxy-5-nitrophenyl)hexan-1-one

This initial phase of the synthesis is accomplished through a multi-step process starting from 4-nitrophenol, which is not detailed here. The resulting intermediate, 1-(2-methoxy-5-nitrophenyl)hexan-1-one, is the starting material for the subsequent bromination step.

Step 2: Synthesis of 2-bromo-1-(2-methoxy-5-nitrophenyl)hexan-1-one

To a solution of 1-(2-methoxy-5-nitrophenyl)hexan-1-one (20 g, 0.079 mol) in dichloromethane (20 mL), bromine is added. The reaction mixture is stirred until completion, monitored by thin-layer chromatography. Upon completion, the reaction is quenched with sodium thiosulphate solution (20 mL). The organic layer is separated, and evaporation of the solvent yields the crude product, 2-bromo-1-(2-methoxy-5-nitrophenyl)hexan-1-one, as an off-white solid.[1]

Step 3: Synthesis of 2-butyl-5-nitrobenzofuran

The bromo-intermediate from the previous step is subjected to cyclization to form the benzofuran ring. This is a critical step in forming the core structure of the target molecule.

Step 4: Friedel-Crafts Acylation to yield (2-butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone

In a stirred solution of AlCl₃ (19.7 g, 0.14 mol) in dichloromethane, 4-methoxybenzoyl chloride (21.3 g, 0.12 mol) is added over 20 minutes at room temperature. Subsequently, 2-butyl-5-nitrobenzofuran (25 g, 0.11 mol) is introduced, and the reaction is maintained for 4 hours. The reaction is then quenched with 5% HCl (250 mL) and stirred for 15 minutes.[2] The organic layer is separated, washed, and the solvent is distilled off to afford the crude acylated product.[1]

The logical flow of the Friedel-Crafts acylation reaction is illustrated in the diagram below:

Figure 2: Workflow for the Friedel-Crafts Acylation step.

Step 5: Demethylation to this compound

To a stirred solution of AlCl₃ (20.3 g, 0.15 mol) in chlorobenzene (140 mL), a solution of (2-butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone (20 g, 0.056 mol) in chlorobenzene is added dropwise. The reaction mixture is heated and maintained until the reaction is complete. The mixture is then cooled and quenched, followed by work-up to isolate the final product.[1]

III. Quantitative Data

The following table summarizes the key quantitative data for the synthesis of the intermediates and the final product.

| Compound Name | Starting Material | Reagents | Solvent | Yield (%) | Melting Point (°C) |

| 2-bromo-1-(2-methoxy-5-nitrophenyl)hexan-1-one | 1-(2-methoxy-5-nitrophenyl)hexan-1-one | Bromine, Sodium thiosulphate | Dichloromethane | - | - |

| 2-butyl-5-nitrobenzofuran | 2-bromo-1-(2-methoxy-5-nitrophenyl)hexan-1-one | - | - | - | - |

| (2-butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone | 2-butyl-5-nitrobenzofuran | 4-methoxybenzoyl chloride, AlCl₃ | Dichloromethane | - | 88-90 |

| This compound | (2-butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone | AlCl₃ | Chlorobenzene | 78[3] | 144-146 |

IV. Characterization Data

The synthesized compounds were characterized by various analytical techniques.

| Compound Name | ¹H NMR (400 MHz, CDCl₃) δ (ppm) | ¹³C NMR (100 MHz, CDCl₃) δ (ppm) |

| (2-butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone | 8.35 (d, J = 2.5 Hz, 1H), 8.24 (dd, J = 9.0 Hz, J = 2.5 Hz, 1H), 7.86 (m, 2H), 7.58 (d, J = 9.0 Hz, 1H), 7.00 (m, 2H), 3.94 (s, 3H), 2.94 (t, J = 7.5 Hz, 2H), 1.78 (quint, J = 7.5 Hz, 2H), 1.37 (sext, J = 7.5 Hz, 2H), 0.92 (t, J = 7.5 Hz, 3H)[3] | 163.3, 157.4, 143.7, 132.5, 130.8, 127.8, 120.1, 117.5, 117.1, 113.9, 111.2, 55.4, 29.8, 27.8, 22.2, 13.5[1] |

| This compound | 8.35 (d, J = 2.5 Hz, 1H), 8.24 (dd, J = 9.0 Hz, J = 2.5 Hz, 1H), 7.82 (m, 2H), 7.59 (d, J = 9.0 Hz, 1H), 6.96 (m, 2H), 5.60 (s, 1H, OH), 2.94 (t, J = 7.5 Hz, 2H), 1.79 (quint, J = 7.5 Hz, 2H), 1.38 (sext, J = 7.5 Hz, 2H), 0.92 (t, J = 7.5 Hz, 3H)[3] | - |

V. Conclusion

The described synthetic pathway provides a reliable and scalable method for the production of this compound. The use of readily available starting materials and well-established chemical transformations makes this route attractive for industrial applications. The provided experimental details and characterization data serve as a valuable resource for researchers and professionals in the field of pharmaceutical development.

References

An In-Depth Technical Guide on (2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone: Physicochemical Properties, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone is a key chemical intermediate, primarily recognized for its role in the synthesis of Dronedarone, an antiarrhythmic agent used in the management of atrial fibrillation.[1][2][3] This technical guide provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for its synthesis and analysis, and a logical workflow for its preparation. The information presented herein is intended to support researchers and professionals engaged in pharmaceutical development and organic synthesis.

Physicochemical Properties

This compound, with the CAS number 141645-16-1, is an off-white to light yellow crystalline solid.[1][4] Its chemical structure consists of a benzofuran core substituted with a butyl group at the 2-position, a nitro group at the 5-position, and a 4-hydroxybenzoyl group at the 3-position. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | (2-butyl-5-nitro-1-benzofuran-3-yl)(4-hydroxyphenyl)methanone | [5] |

| Synonyms | 2-butyl-3-(4-hydroxybenzoyl)-5-nitro-benzofuran; Dronedarone USP Related Compound D | [1][6] |

| CAS Number | 141645-16-1 | [1][5] |

| Molecular Formula | C₁₉H₁₇NO₅ | [1][5][7] |

| Molecular Weight | 339.34 g/mol | [1][5][7] |

| Appearance | Off-white to light yellow powder/solid | [1][4] |

| Melting Point | 129 - 131°C | [4] |

| Boiling Point | 559.5 ± 50.0 °C (Predicted) | [1][4] |

| Density | 1.302 ± 0.06 g/cm³ (Predicted) | [1][4] |

| Solubility | Slightly soluble in Chloroform and Methanol | [4] |

| pKa | 7.40 ± 0.15 (Predicted) | [4] |

| logP | 4.9 | [5] |

Synthesis and Characterization Workflow

The synthesis of this compound is a multi-step process that is crucial for the production of Dronedarone. The general workflow involves the formation of a 2-butyl-5-nitrobenzofuran core, followed by acylation and demethylation.

Caption: Synthetic workflow for this compound.

Experimental Protocols

The following sections provide detailed experimental protocols derived from published literature for the synthesis and analysis of this compound.

Synthesis Protocol

The synthesis can be broadly divided into three main stages as outlined in the workflow diagram. A practical approach starts from the commercially available 4-nitrophenol.[7]

Stage 1: Synthesis of 2-Butyl-5-nitrobenzofuran

This precursor is synthesized from 4-nitrophenol in five steps. The key steps involve Fries rearrangement, selective α-bromination, and cyclization.[7] A detailed protocol for each of these steps is beyond the scope of this guide, but the general methodology is reported in the literature.[7]

Stage 2: Friedel-Crafts Acylation of 2-Butyl-5-nitrobenzofuran

This step introduces the benzoyl moiety to the benzofuran core.

-

Reagents and Equipment: 2-Butyl-5-nitrobenzofuran, 4-methoxybenzoyl chloride, aluminum chloride (AlCl₃), dichloromethane (DCM), round-bottom flask, magnetic stirrer, ice bath, and standard glassware for workup.

-

Procedure:

-

To a stirred solution of aluminum chloride (0.14 mol) in dichloromethane, add 4-methoxybenzoyl chloride (0.12 mol) dropwise over 20 minutes at 0-5°C.[8]

-

To this mixture, add a solution of 2-butyl-5-nitrobenzofuran (0.11 mol) in dichloromethane.[8]

-

Maintain the reaction at room temperature and stir for 4 hours.[5]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by carefully pouring the mixture into a mixture of ice and 5% aqueous HCl.

-

Separate the organic layer, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude (2-Butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone.

-

Purify the crude product by recrystallization from isopropanol.[8]

-

Stage 3: Demethylation

The final step is the demethylation of the methoxy group to yield the target hydroxyphenyl compound.

-

Reagents and Equipment: (2-Butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone, aluminum chloride (AlCl₃), chlorobenzene, round-bottom flask, heating mantle, magnetic stirrer, and standard glassware for workup.

-

Procedure:

-

Dissolve (2-Butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone (0.056 mol) in chlorobenzene.[7]

-

Add aluminum chloride (0.15 mol) to the solution.[7]

-

Heat the reaction mixture to 75-80°C and maintain for several hours until the starting material is consumed (monitor by TLC).[8]

-

Cool the reaction mixture to room temperature and pour it into ice water to hydrolyze.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The resulting crude product can be purified by column chromatography or recrystallization to afford pure this compound.

-

Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

As an important intermediate and a known impurity of Dronedarone, the purity of this compound is critical. A stability-indicating Reverse Phase HPLC (RP-HPLC) method can be employed for its analysis. The following is a representative protocol based on methods developed for Dronedarone and its related substances.[2][9][10]

-

Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

-

Chromatographic Conditions:

-

Column: Waters Symmetry C8 (100 x 4.6 mm, 5 µm) or equivalent.[9]

-

Mobile Phase: A mixture of a buffered aqueous phase and an organic solvent. For example, a buffer of 50 mM potassium dihydrogen phosphate (KH₂PO₄) with 1 mL of triethylamine, pH adjusted to 2.5 with orthophosphoric acid, and methanol in a 40:60 (v/v) ratio.[9]

-

Flow Rate: 1.0 mL/min.[9]

-

Detection Wavelength: 290 nm.[9]

-

Column Temperature: 30°C.

-

Injection Volume: 10-20 µL.

-

-

Sample Preparation:

-

Prepare a stock solution of the compound in a suitable diluent such as methanol.

-

Further dilute the stock solution to an appropriate concentration (e.g., 20-80 µg/mL) for analysis.[9]

-

-

Procedure:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the prepared sample solution.

-

Record the chromatogram and determine the purity by measuring the peak area of the main component relative to the total peak area.

-

Biological Activity and Significance

While this compound is primarily an intermediate, its structural motif, the benzofuran ring system, is present in many biologically active compounds. Benzofuran derivatives are known to exhibit a wide range of pharmacological activities.[7] The hydroxyphenyl and nitrobenzofuran moieties of this specific compound are considered essential pharmacophores for the antiarrhythmic activity of Dronedarone.[8] As such, the synthesis of this high-purity intermediate is a critical step in the manufacturing of the final active pharmaceutical ingredient (API).[8]

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties, synthesis, and analysis of this compound. The compiled data and protocols offer a valuable resource for scientists and researchers in the field of pharmaceutical chemistry and drug development. The provided workflow and experimental details can aid in the efficient and controlled synthesis and evaluation of this key Dronedarone intermediate.

References

- 1. WO2008139057A2 - Method for preparing 2-(n-butyl)-3-(4-hydroxybenzoyl)-5-nitrobenzofurane - Google Patents [patents.google.com]

- 2. A Stability Indicating HPLC Method for Dronedarone in Bulk Drugs and Pharmaceutical Dosage Forms [scirp.org]

- 3. This compound CAS 141645-16-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. WO2008152217A3 - Process for preparing 2-(n-butyl)-5-nitrobenzofuran - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. ias.ac.in [ias.ac.in]

- 8. This compound | 141645-16-1 | Benchchem [benchchem.com]

- 9. Method Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Dronedarone Hydrochloride in Pharmaceutical Tablets - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Stability Indicating RP-HPLC Method for the Determination of Dronedarone Hydrochloride and Its Potential Process-Related Impurities in Bulk Drug and Pharmaceutical Dosage Form [scirp.org]

An In-depth Technical Guide to (2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone (CAS 141645-16-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone, with CAS number 141645-16-1, is a key chemical intermediate in the synthesis of Dronedarone hydrochloride, an antiarrhythmic agent used in the management of atrial fibrillation.[1][2] This technical guide provides a comprehensive overview of its physicochemical properties, detailed synthetic protocols, and analytical characterization. While this compound is primarily recognized for its role as a precursor in drug manufacturing, this paper also briefly touches upon the broader biological context of the nitrobenzofuran scaffold. All quantitative data is presented in structured tables, and experimental workflows are visualized using diagrams to facilitate understanding for researchers and drug development professionals.

Physicochemical and Spectroscopic Properties

This compound is a white to off-white or light yellow crystalline solid.[1][3] Its chemical structure features a benzofuran core substituted with a nitro group at the 5-position, a butyl group at the 2-position, and a 4-hydroxyphenyl methanone moiety at the 3-position. The presence of the hydroxyl group enhances its polarity and solubility in polar solvents like methanol and water when compared to its methoxy analogue.[1] The nitro group contributes to its high thermal stability.[1]

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 141645-16-1 | [1][2] |

| Molecular Formula | C₁₉H₁₇NO₅ | [1][4] |

| Molecular Weight | 339.34 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 158–160°C | [1] |

| Boiling Point | 559.5 ± 50.0 °C | [1][3] |

| Flash Point | 292.2 ± 30.1 °C | [1][3] |

| Density | 1.3 g/cm³ | [3] |

Table 2: Computed Properties

| Property | Value | Reference(s) |

| XLogP3 | 4.9 | [4] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 5 | [4] |

| Rotatable Bond Count | 5 | [4] |

| Complexity | 483 | [4] |

Table 3: Spectroscopic Data

| Type | Data | Reference(s) |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.21 (d, J=2.4 Hz, 1H, Ar-H), 7.92 (dd, J=8.8, 2.4 Hz, 1H, Ar-H), 7.65 (d, J=8.8 Hz, 1H, Ar-H), 6.89 (s, 4H, Ar-H), 2.75 (t, J=7.6 Hz, 2H, -CH₂), 1.65–1.58 (m, 2H, -CH₂), 1.42–1.35 (m, 2H, -CH₂), 0.94 (t, J=7.2 Hz, 3H, -CH₃) | [1] |

| ¹³C NMR (400MHz, CDCl₃) | δ 163.3, 157.4, 143.7, 130.8, 129.3, 127.8, 120.1, 118.9, 117.5, 117.1, 116.4, 113.9, 111.2, 110.7, 102.4, 55.4, 29.8, 29.3, 28.0, 27.8, 22.2, 22.1, 13.6, 13.5 | [5] |

Synthesis and Experimental Protocols

The synthesis of this compound is a multi-step process that begins with commercially available 4-nitrophenol.[5] The key transformations involve a Fries rearrangement, cyclization to form the benzofuran core, a Friedel-Crafts acylation, and a final demethylation step.[1][5]

References

- 1. This compound | 141645-16-1 | Benchchem [benchchem.com]

- 2. Bioactive Benzofuran derivatives: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. diposit.ub.edu [diposit.ub.edu]

- 4. [PDF] Mini Review on Important Biological Properties of Benzofuran Derivatives | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

Structure Elucidation of (2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of (2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone, a key intermediate in the synthesis of the antiarrhythmic drug Dronedarone. This document details the synthetic pathway, experimental protocols, and spectroscopic data essential for the characterization of this compound. The information is presented to aid researchers and professionals in drug development in understanding the chemistry and analytical profile of this important molecule.

Introduction

This compound (CAS No. 141645-16-1) is a crucial building block in the multi-step synthesis of Dronedarone.[1] Its molecular structure, comprising a substituted benzofuran core, presents a unique set of characteristics that are pivotal for its role in the subsequent stages of drug synthesis. Accurate synthesis and thorough characterization of this intermediate are paramount to ensure the purity and quality of the final active pharmaceutical ingredient (API). This guide outlines the necessary steps and data for the successful elucidation of its structure.

Synthesis Pathway

The synthesis of this compound is achieved through a two-step process starting from 2-butyl-5-nitrobenzofuran. The overall pathway involves a Friedel-Crafts acylation followed by a demethylation reaction.[2]

Caption: Synthetic pathway for this compound.

Experimental Protocols

Synthesis of (2-Butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone (Intermediate)

A detailed experimental protocol for the Friedel-Crafts acylation is as follows:

-

To a solution of 2-butyl-5-nitrobenzofuran in a suitable solvent, add 4-methoxybenzoyl chloride.

-

The reaction is catalyzed by the addition of anhydrous stannic chloride (SnCl4).[2]

-

The reaction mixture is stirred at an appropriate temperature until completion, monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched, and the product is extracted using an organic solvent.

-

The organic layer is washed, dried, and concentrated to yield the crude product.

-

Purification is achieved through recrystallization or column chromatography to afford pure (2-Butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone.[2]

Synthesis of this compound (Final Product)

The demethylation of the methoxy intermediate is carried out as follows:

-

The intermediate, (2-Butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone, is dissolved in chlorobenzene.

-

Aluminum chloride (AlCl3) is added to the solution as the demethylating agent.[2]

-

The reaction mixture is heated and stirred for a specified period, with progress monitored by TLC.

-

After the reaction is complete, it is carefully quenched with an acidic aqueous solution.

-

The product is extracted into an organic solvent.

-

The combined organic extracts are washed, dried, and the solvent is removed under reduced pressure.

-

The resulting solid is purified by recrystallization to yield the final product, this compound.

Structure Elucidation Data

The structural confirmation of this compound is based on a combination of spectroscopic techniques.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 141645-16-1 | [3] |

| Molecular Formula | C19H17NO5 | [4] |

| Molecular Weight | 339.35 g/mol | [4] |

| Appearance | Off-white to light yellow powder | |

| Melting Point | 129 - 131 °C | [5] |

| Boiling Point | 559.5 ± 50.0 °C (Predicted) | [5] |

Spectroscopic Data

The predicted 1H NMR spectrum provides insights into the proton environment of the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~8.5 | d | 1H | Aromatic H (position 4) |

| ~8.2 | dd | 1H | Aromatic H (position 6) |

| ~7.8 | d | 2H | Aromatic H (hydroxyphenyl ring, ortho to C=O) |

| ~7.6 | d | 1H | Aromatic H (position 7) |

| ~6.9 | d | 2H | Aromatic H (hydroxyphenyl ring, meta to C=O) |

| ~5.5 | s | 1H | -OH |

| ~2.9 | t | 2H | -CH2- (butyl chain, adjacent to benzofuran) |

| ~1.7 | m | 2H | -CH2- (butyl chain) |

| ~1.4 | m | 2H | -CH2- (butyl chain) |

| ~0.9 | t | 3H | -CH3 (butyl chain) |

| Note: This is a predicted spectrum generated using online NMR prediction tools.[6] Actual experimental values may vary. |

The predicted 13C NMR spectrum helps in identifying the carbon skeleton of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~195 | C=O (ketone) |

| ~162 | Aromatic C-OH |

| ~158 | Aromatic C-O (benzofuran) |

| ~145 | Aromatic C-NO2 |

| ~132 | Aromatic C (hydroxyphenyl ring, ortho to C=O) |

| ~128 | Aromatic C (benzofuran) |

| ~125 | Aromatic C (benzofuran) |

| ~120 | Aromatic C (benzofuran) |

| ~118 | Aromatic C (benzofuran) |

| ~116 | Aromatic C (hydroxyphenyl ring, meta to C=O) |

| ~115 | Aromatic C (benzofuran) |

| ~30 | -CH2- (butyl chain) |

| ~28 | -CH2- (butyl chain) |

| ~22 | -CH2- (butyl chain) |

| ~14 | -CH3 (butyl chain) |

| Note: This is a predicted spectrum generated using online NMR prediction tools.[7] Actual experimental values may vary. |

The IR spectrum reveals the functional groups present in the molecule.

| Wavenumber (cm-1) | Intensity | Assignment |

| 3400 - 3200 | Broad | O-H stretch (phenol) |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2950 - 2850 | Medium | Aliphatic C-H stretch |

| ~1640 | Strong | C=O stretch (ketone)[8] |

| 1600 - 1450 | Medium-Strong | Aromatic C=C stretch |

| 1520 & 1340 | Strong | N-O stretch (nitro group) |

| ~1280 | Strong | C-O stretch (phenol) |

| ~1170 | Strong | C-O-C stretch (benzofuran) |

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

| m/z | Interpretation |

| 339.11 | [M]+, Molecular ion |

| 297 | [M - C4H8]+ |

| 282 | [M - C4H9O]+ |

| 121 | [HOC6H4CO]+ |

Experimental Workflow and Logic

The logical flow for the structure elucidation of the target compound is outlined below.

References

- 1. WO2008152217A3 - Process for preparing 2-(n-butyl)-5-nitrobenzofuran - Google Patents [patents.google.com]

- 2. ias.ac.in [ias.ac.in]

- 3. (2-Butyl-5-nitro-1-benzofuran-3-yl)(4-hydroxyphenyl)methanone | C19H17NO5 | CID 11473234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | 141645-16-1 [chemicalbook.com]

- 6. Visualizer loader [nmrdb.org]

- 7. Visualizer loader [nmrdb.org]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Characterization of Nitrobenzofuran Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, characterization, and biological significance of nitrobenzofuran derivatives. These compounds are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer and antibacterial properties. This document details key synthetic methodologies, comprehensive characterization techniques, and insights into their mechanisms of action.

Synthesis of Nitrobenzofuran Derivatives

The synthesis of nitrobenzofuran derivatives can be achieved through several strategic approaches, primarily involving the introduction of a nitro group onto a pre-existing benzofuran scaffold or the construction of the benzofuran ring system from nitro-substituted precursors. Key methods include electrophilic nitration and the Wittig reaction.

Electrophilic Nitration

Electrophilic nitration is a common method for the direct introduction of a nitro group onto the benzofuran ring. The reaction typically involves the use of a nitrating agent, such as nitric acid in the presence of a strong acid catalyst like sulfuric acid, which generates the reactive nitronium ion (NO₂⁺).[1] The position of nitration is influenced by the directing effects of the oxygen atom in the furan ring and the substituents already present on the benzene ring.

Experimental Protocol: Nitration of Dibenzofuran

This protocol describes a general procedure for the nitration of dibenzofuran, a related benzofuran derivative, which can be adapted for other benzofuran substrates.[1]

Materials:

-

Dibenzofuran

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Distilled Water

-

Sodium Bicarbonate (NaHCO₃) solution

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

-

Hexane and Ethyl Acetate for elution

Procedure:

-

Reaction Setup: In a round-bottom flask cooled in an ice bath, slowly add dibenzofuran to concentrated sulfuric acid with stirring.

-

Addition of Nitrating Agent: Add a mixture of concentrated nitric acid and sulfuric acid dropwise to the solution while maintaining the low temperature.

-

Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the mixture over crushed ice and neutralize with a saturated sodium bicarbonate solution.

-

Extraction: Extract the aqueous layer with dichloromethane.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Wittig Reaction

The Wittig reaction provides a versatile method for the synthesis of 2-phenylbenzofuran derivatives, which can be subsequently nitrated or synthesized from nitro-substituted starting materials. This reaction involves the formation of an alkene from the reaction of an aldehyde or ketone with a phosphonium ylide.[2][3]

Experimental Protocol: Synthesis of 2-Phenylbenzofuran via Wittig Reaction

This protocol outlines the synthesis of 2-phenylbenzofuran derivatives.[2][4]

Materials:

-

Substituted 2-hydroxybenzyl alcohol

-

Triphenylphosphine hydrobromide (PPh₃·HBr)

-

Acetonitrile (CH₃CN)

-

Substituted benzoyl chloride

-

Toluene

-

Triethylamine (Et₃N)

-

Silica Gel for column chromatography

-

Hexane and Ethyl Acetate for elution

Procedure:

-

Preparation of the Phosphonium Salt: A mixture of the appropriately substituted 2-hydroxybenzyl alcohol and triphenylphosphine hydrobromide in acetonitrile is stirred under reflux for 2 hours. The resulting solid is filtered and washed to yield the 2-hydroxybenzyltriphenylphosphonium bromide.[2][4]

-

Wittig Reaction: The phosphonium salt and a substituted benzoyl chloride are stirred under reflux in a mixture of toluene and triethylamine for 2 hours.

-

Work-up: The precipitate is removed by filtration, and the filtrate is concentrated.

-

Purification: The residue is purified by silica gel column chromatography using a hexane/ethyl acetate solvent system to afford the desired 2-phenylbenzofuran derivative.[2][4]

Synthesis Workflow

Caption: General workflow for the synthesis and characterization of nitrobenzofuran derivatives.

Characterization of Nitrobenzofuran Derivatives

The structural elucidation and purity assessment of synthesized nitrobenzofuran derivatives are performed using a combination of spectroscopic and analytical techniques.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for determining the molecular structure. The chemical shifts and coupling constants of the protons and carbons provide detailed information about the connectivity of atoms and the substitution pattern on the benzofuran core.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption bands for the nitro group (typically around 1520 cm⁻¹ and 1340 cm⁻¹ for asymmetric and symmetric stretching, respectively), as well as other functional groups, can be observed.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The wavelength of maximum absorption (λ_max) is characteristic of the chromophoric system.

-

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the compound and can provide information about its fragmentation pattern, aiding in structural confirmation.

Analytical Data

The following tables summarize typical characterization data for representative nitrobenzofuran derivatives.

Table 1: Physicochemical and Yield Data for Selected Nitrobenzofuran Derivatives

| Compound Name | Molecular Formula | Yield (%) | Melting Point (°C) | Reference(s) |

| 2-Methyl-3,7-dinitrobenzofuran | C₉H₆N₂O₅ | - | - | [5] |

| 2-Phenylbenzofuran | C₁₄H₁₀O | 60-95 | - | [2][6] |

| 3-Benzoyl-2-phenylbenzofuran | C₂₁H₁₄O₂ | - | - | [2] |

| (E)-1-(2-chlorobenzylidene)-2-(5-nitrobenzofuran-3-yl)hydrazine | C₁₅H₁₀ClN₃O₃ | - | - | [7] |

Table 2: Spectroscopic Data for Selected Nitrobenzofuran Derivatives

| Compound Name | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) | UV-Vis (λ_max, nm) | Reference(s) |

| 2-Methyl-3-nitrobenzofuran | - | - | - | - | [5] |

| 2-Phenylbenzofuran | 7.20-7.80 (m, aromatic protons) | 102.9-161.5 (aromatic carbons) | - | - | [2] |

| 3-Nitrobenzofurans | - | - | - | - | [8] |

| Nitrobenzofurazans | - | - | 1521 (N-O asym.), 1346 (N-O sym.) | 262, 337 | [9] |

Biological Activities and Signaling Pathways

Nitrobenzofuran derivatives have emerged as promising candidates in drug discovery, exhibiting significant anticancer and antibacterial activities. Their mechanisms of action often involve the modulation of key cellular signaling pathways.

Anticancer Activity

Several benzofuran derivatives have been identified as potent anticancer agents, with some acting as inhibitors of the mTOR (mammalian target of rapamycin) signaling pathway.[10][11] The mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[11] Inhibition of this pathway can lead to cell cycle arrest and apoptosis in cancer cells. Some derivatives have also been shown to block the RAS/RAF/MEK/ERK signaling pathway, which is another critical pathway in cancer progression.[1]

mTOR Signaling Pathway

Caption: Inhibition of the mTOR signaling pathway by nitrobenzofuran derivatives.

Antibacterial Activity

The antibacterial action of nitro-heterocyclic compounds, including nitrobenzofurans, is often attributed to their ability to generate reactive oxygen species (ROS) within bacterial cells. The nitro group of the compound can be reduced by bacterial nitroreductases to form highly reactive nitroso and hydroxylamino intermediates. These intermediates can induce oxidative stress, leading to damage of cellular macromolecules such as DNA, proteins, and lipids, ultimately resulting in bacterial cell death.[12]

Antibacterial Mechanism of Action

Caption: Generation of reactive oxygen species by nitrobenzofurans inside a bacterial cell.

Conclusion

Nitrobenzofuran derivatives represent a versatile class of heterocyclic compounds with significant potential in the development of new therapeutic agents. The synthetic methodologies outlined in this guide, coupled with comprehensive characterization techniques, provide a solid foundation for researchers in the field. Further exploration of their structure-activity relationships and mechanisms of action will continue to drive the discovery of novel and effective drugs.

References

- 1. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sciforum.net [sciforum.net]

- 3. researchgate.net [researchgate.net]

- 4. sciforum.net [sciforum.net]

- 5. Chemistry and antibacterial activity of nitrobenzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. What is the mechanism of Nitrofurazone? [synapse.patsnap.com]

The Rise of Benzofuran Scaffolds: A Technical Guide to Novel Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of targeted cancer therapies has illuminated the critical role of protein kinases in oncogenic signaling. The benzofuran scaffold, a versatile heterocyclic compound, has emerged as a privileged structure in the design of potent and selective kinase inhibitors. This technical guide delves into the discovery and development of novel benzofuran-based kinase inhibitors, offering a comprehensive overview of their structure-activity relationships, experimental validation, and the signaling pathways they modulate.

Quantitative Analysis of Benzofuran-Based Kinase Inhibitors

The efficacy of newly synthesized benzofuran derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), a measure of the concentration of a drug that is required for 50% inhibition in vitro. The following tables summarize the biological activity of several promising benzofuran-based kinase inhibitors against various cancer cell lines and kinase targets.

| Compound | Target Kinase | IC50 (nM) | Reference |

| 9h | CDK2 | 40.91 | [1][2] |

| 11d | CDK2 | 41.70 | [1][2] |

| 11e | CDK2 | 46.88 | [1][2] |

| 13c | CDK2 | 52.63 | [1][2] |

| Staurosporine (Reference) | CDK2 | 56.76 | [1][2] |

| 17i | LSD1 | 65 | [3] |

| 12b | CK2 | 5.8 | [4] |

| 12c | CK2 | 5.8 | [4] |

| 4a | CK2 | 7 | [4] |

| 4b | CK2 | 29 | [4] |

| 26 | EGFR | 930 | [5] |

| Gefitinib (Reference) | EGFR | 900 | [5] |

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| 9h | Panc-1 | Pancreatic | 0.94 | [6] |

| MCF-7 | Breast | 2.92 | [6] | |

| A-549 | Lung | 1.71 | [6] | |

| 13b | MCF-7 | Breast | 1.875 | [5] |

| 13g | MCF-7 | Breast | 1.287 | [5] |

| Cisplatin (Reference) | MCF-7 | Breast | 2.184 | [5] |

| 12 | SiHa | Cervical | 1.10 | [5] |

| HeLa | Cervical | 1.06 | [5] | |

| Combretastatin A-4 (Reference) | SiHa | Cervical | 1.76 | [5] |

| HeLa | Cervical | 1.86 | [5] | |

| 6g | MDA-MB-231 | Breast | 3.01 | [7] |

| HCT-116 | Colon | 5.20 | [7] | |

| HT-29 | Colon | 9.13 | [7] | |

| HeLa | Cervical | 11.09 | [7] | |

| 17i | MCF-7 | Breast | 2.90 | [3] |

| MGC-803 | Gastric | 5.85 | [3] | |

| H460 | Lung | 2.06 | [3] | |

| A549 | Lung | 5.74 | [3] | |

| THP-1 | Leukemia | 6.15 | [3] | |

| 4g | HCC1806 | Breast | <17.13 | [8] |

Key Signaling Pathways Targeted by Benzofuran Inhibitors

Benzofuran derivatives have been shown to interfere with multiple signaling pathways crucial for cancer cell proliferation, survival, and metastasis. Understanding these pathways is key to elucidating their mechanism of action and potential for therapeutic intervention.

References

- 1. tandfonline.com [tandfonline.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]

- 6. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of benzofuran-based 3,4,5-trimethoxybenzamide derivatives as novel tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Benzofuran Scaffolds: A Comprehensive Technical Guide to Potential Therapeutic Targets

For Researchers, Scientists, and Drug Development Professionals

The benzofuran scaffold is a privileged heterocyclic motif that forms the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities. This technical guide provides an in-depth overview of the key therapeutic targets of benzofuran derivatives, focusing on their potential applications in oncology, infectious diseases, and neurodegenerative disorders. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals engaged in the discovery and design of novel therapeutics based on the benzofuran core.

Anticancer Therapeutic Targets

Benzofuran derivatives have demonstrated significant potential as anticancer agents by targeting various key components of cancer cell proliferation, survival, and metastasis. The following sections detail the primary molecular targets and pathways implicated in the anticancer activity of these compounds.

Data Presentation: In Vitro Anticancer and Anti-inflammatory Activity of Benzofuran Derivatives

| Compound/Derivative | Target/Cell Line | IC50 (µM) | Reference(s) |

| 3-Amidobenzofuran (6g) | MDA-MB-231 (Breast Cancer) | 3.01 | [1] |

| 3-Amidobenzofuran (6g) | HCT-116 (Colon Cancer) | 5.20 | [1] |

| 3-Amidobenzofuran (6g) | HT-29 (Colon Cancer) | 9.13 | [1] |

| 3-Amidobenzofuran (6g) | HeLa (Cervical Cancer) | 11.09 | [1] |

| Benzofuran-Chalcone (5c) | VEGFR-2 | 0.00107 | [2] |

| Benzofuran Derivative (8) | PI3K | 0.00221 | [3] |

| Benzofuran Derivative (8) | VEGFR-2 | 0.068 | [3] |

| Bromovisnagin (4) | Multiple Cancer Cell Lines | 3.67 x 10⁻¹³ - 7.65 x 10⁻⁷ | [4] |

| 1-(6-hydroxy-4-methoxybenzofuran-5-yl)-3-(4-nitrophenyl)prop-2-en-1-one (6d) | VEGFR-2 | 0.001 | [4] |

| Furochromone Derivative (3) | VEGFR-2 | 0.002 | [5] |

| Piperazine-Tethered Benzofuran (9h) | CDK2 | 0.04091 | [6] |

| Piperazine-Tethered Benzofuran (11d) | CDK2 | 0.04170 | [6] |

| Piperazine-Tethered Benzofuran (11e) | CDK2 | 0.04688 | [6] |

| Piperazine-Tethered Benzofuran (13c) | CDK2 | 0.05263 | [6] |

| Benzofuran Derivative (9) | SQ20B (Head and Neck Cancer) | 0.46 | [7][8] |

| Halogenated Benzofuran (1) | K562 (Leukemia) | 5 | [9] |

| Halogenated Benzofuran (1) | HL60 (Leukemia) | 0.1 | [9] |

| CA-A4 Analogue (8) | Tubulin Polymerization | 0.43 | [9] |

| BNC105 (8a) | Tubulin Polymerization | 0.8 | [9] |

| Benzofuran Derivative (36) | A549 (Lung Cancer) | 0.06 | [10][11] |

| Benzofuran Derivative (26) | A549 (Lung Cancer) | 0.08 | [10][11] |

| Benzofuran Derivative (36) | Tubulin Polymerization | 1.95 | [10][11] |

| Aza-benzofuran (1) | NO Production (RAW 264.7) | 17.3 | [12] |

| Aza-benzofuran (3) | NO Production (RAW 264.7) | 16.5 | [12] |

| Aza-benzofuran (2) | NO Production (RAW 264.7) | 31.5 | [12] |

| Aza-benzofuran (4) | NO Production (RAW 264.7) | 42.8 | [12] |

Kinase Inhibition

Multiple protein kinases that play crucial roles in cancer progression have been identified as targets for benzofuran derivatives.

-

VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): Inhibition of VEGFR-2, a key regulator of angiogenesis, is a significant mechanism for the anticancer effects of some benzofuran-chalcone derivatives. One such derivative, 5c, exhibited an exceptionally potent inhibitory effect on VEGFR-2 with an IC50 of 1.07 nM[2][13]. Another compound, 1-(6-hydroxy-4-methoxybenzofuran-5-yl)-3-(4-nitrophenyl)prop-2-en-1-one (6d), also showed high anti-VEGFR-2 activity with an IC50 value of 1.00 × 10⁻³ μM[4].

-

Aurora B Kinase: This serine/threonine kinase is essential for mitosis, and its overexpression is linked to tumorigenesis. A small-molecule benzofuran derivative, compound S6, was identified as an inhibitor of Aurora B kinase activity[14].

-

mTOR (mammalian Target of Rapamycin): The mTOR signaling pathway is a central regulator of cell growth and proliferation and is often dysregulated in cancer. Benzofuran derivatives have been designed as inhibitors of the mTOR pathway[15][16]. For instance, derivative 9 demonstrated potent cytotoxic activity against a head and neck cancer cell line with an IC50 value of 0.46 µM[7][8].

-

CDK2 (Cyclin-Dependent Kinase 2): CDK2 is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis. Piperazine-tethered benzofuran derivatives have shown potent inhibitory activity against CDK2, with IC50 values in the nanomolar range[6].

Caption: mTOR signaling pathway and its inhibition by benzofuran derivatives.

Tubulin Polymerization Inhibition

Disruption of microtubule dynamics is a well-established anticancer strategy. Several benzofuran derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. For example, the combretastatin A-4 analogue (compound 8) and its derivative BNC105 (8a) showed potent tubulin polymerization inhibition with IC50 values of 0.43 µM and 0.8 µM, respectively[9]. Another derivative, compound 36, also demonstrated significant tubulin polymerization inhibition with an IC50 of 1.95 µM[10][11].

Caption: Experimental workflow for the in vitro tubulin polymerization assay.

Antimicrobial Therapeutic Targets

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Benzofuran derivatives have shown promising activity against a range of bacteria and fungi.

Data Presentation: In Vitro Antimicrobial Activity of Benzofuran Derivatives

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference(s) |

| Aza-benzofuran (1) | Salmonella typhimurium | 12.5 | [12] |

| Aza-benzofuran (1) | Escherichia coli | 25 | [12] |

| Aza-benzofuran (1) | Staphylococcus aureus | 12.5 | [12] |

| Aza-benzofuran (2) | Staphylococcus aureus | 25 | [12] |

| Oxa-benzofuran (5) | Penicillium italicum | 12.5 | [12] |

| Oxa-benzofuran (6) | Colletotrichum musae | 12.5-25 | [12] |

| Benzofuran Analog | Escherichia coli | 0.39-3.12 | [17][18] |

| Benzofuran Analog | Staphylococcus aureus | 0.39-3.12 | [17][18] |

| Benzofuran Analog | Methicillin-resistant S. aureus | 0.39-3.12 | [17][18] |

| Benzofuran Analog | Bacillus subtilis | 0.39-3.12 | [17][18] |

| Benzofuran-5-ol (20 & 21) | Fungal Species | 1.6-12.5 | [19] |

| Benzofuran Amide (6a, 6b, 6f) | Gram-positive & Gram-negative bacteria | 6.25 | [20] |

| 6-hydroxyl Benzofuran (15, 16) | Bacterial Strains | 0.78-3.12 | [19] |

The precise molecular targets for the antimicrobial activity of many benzofuran derivatives are still under investigation. However, their broad-spectrum activity suggests mechanisms that may involve disruption of cell membrane integrity, inhibition of essential enzymes, or interference with nucleic acid synthesis.

Neuroprotective Therapeutic Targets

Neurodegenerative diseases such as Alzheimer's disease represent a significant unmet medical need. Benzofuran derivatives have emerged as potential neuroprotective agents through their interaction with key receptors in the central nervous system.

NMDA Receptor Antagonism

The N-methyl-D-aspartate (NMDA) receptor, a glutamate receptor, plays a crucial role in synaptic plasticity and memory. However, its overactivation can lead to excitotoxicity and neuronal cell death. Benzofuran derivatives have been investigated as NMDA receptor antagonists, which could offer a therapeutic strategy for conditions associated with excitotoxicity. While specific Ki values for benzofuran derivatives are not extensively reported in the provided context, the general potency of NMDA receptor antagonists can range widely, with some compounds exhibiting high affinity[21].

Caption: Mechanism of NMDA receptor antagonism by benzofuran derivatives.

Experimental Protocols

In Vitro Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the benzofuran derivative for 48-72 hours. A vehicle control (e.g., DMSO) is also included.

-

MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined from the dose-response curve.

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

-

Reaction Mixture: A reaction mixture containing purified tubulin (2 mg/mL), GTP (1 mM), and a fluorescence reporter in polymerization buffer is prepared on ice.

-

Compound Addition: The benzofuran derivative or control (e.g., nocodazole as an inhibitor, paclitaxel as a stabilizer) is added to a 96-well plate.

-

Initiation of Polymerization: The tubulin reaction mix is added to the wells, and the plate is immediately transferred to a microplate reader pre-warmed to 37°C.

-

Fluorescence/Absorbance Reading: The increase in fluorescence or absorbance at 340 nm is monitored over time.

-

Data Analysis: Polymerization curves are generated, and the rate and extent of polymerization are analyzed to determine the inhibitory activity and IC50 value of the compound.

In Vitro Kinase Assay (General Protocol)

This assay determines the ability of a compound to inhibit the activity of a specific protein kinase.

-

Reaction Setup: The assay is typically performed in a 96-well plate. Each well contains the kinase, a specific substrate (e.g., a peptide or protein), and ATP in a kinase reaction buffer.

-

Inhibitor Addition: The benzofuran derivative at various concentrations is added to the wells. A control with no inhibitor is also included.

-

Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at 30°C for a specified time (e.g., 30-60 minutes).

-

Detection: The amount of phosphorylated substrate or the amount of ADP produced is quantified. This is often done using a luminescence-based assay, such as the ADP-Glo™ Kinase Assay.

-

Data Analysis: The kinase activity is calculated, and the IC50 value of the inhibitor is determined from the dose-response curve.

In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth.

-

Serial Dilution of Compound: The benzofuran derivative is serially diluted in the broth in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the microbial suspension. A positive control (microorganism without compound) and a negative control (broth only) are included.

-

Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

This technical guide highlights the significant therapeutic potential of benzofuran scaffolds across multiple disease areas. The diverse range of molecular targets underscores the versatility of this chemical scaffold in drug discovery. Further investigation into the mechanisms of action and structure-activity relationships of benzofuran derivatives will undoubtedly lead to the development of novel and effective therapeutic agents.

References

- 1. Synthesis and biological evaluation of benzofuran-based 3,4,5-trimethoxybenzamide derivatives as novel tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Benzofuran-Chalcone Derivatives as VEGFR-2 Inhibitors: Synthesis and Anticancer Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis and computational study of new benzofuran hybrids as dual PI3K/VEGFR2 inhibitors targeting cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis and anticancer activity of benzofuran derivatives targeting VEGFR-2 tyrosine kinase - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Design, synthesis and anticancer activity of furochromone and benzofuran derivatives targeting VEGFR-2 tyrosine kinase - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and biological evaluation of benzo[b]furans as inhibitors of tubulin polymerization and inducers of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Benzofuran‐Chalcone Derivatives as VEGFR‐2 Inhibitors: Synthesis and Anticancer Evaluation | Semantic Scholar [semanticscholar.org]

- 14. In vitro and in vivo characterization of a benzofuran derivative, a potential anticancer agent, as a novel Aurora B kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.rsc.org [pubs.rsc.org]

- 16. Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis and antimicrobial evaluation of new benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. merckmillipore.com [merckmillipore.com]

- 19. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. jopcr.com [jopcr.com]

- 21. Structure-activity analysis of binding kinetics for NMDA receptor competitive antagonists: the influence of conformational restriction - PubMed [pubmed.ncbi.nlm.nih.gov]

The Nitro Group's Crucial Role in Modulating Benzofuran's Biological Activity: A Technical Guide

For Immediate Release

A deep dive into the structure-activity relationship of nitro-substituted benzofurans reveals the critical influence of the nitro functional group on their diverse pharmacological activities. This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into this important class of compounds.

Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic molecules with a wide array of biological activities.[1][2][3][4] The introduction of a nitro group (NO₂) onto the benzofuran core has been shown to be a powerful strategy for modulating its pharmacological profile, often enhancing its anticancer, antimicrobial, and enzyme-inhibitory properties.[5][6][7][8][9] This guide synthesizes key findings on the role of the nitro group in benzofuran activity, presenting quantitative data, detailed experimental protocols, and visual representations of underlying mechanisms.

The Impact of the Nitro Group on Biological Activity

The position and electronic effects of the nitro group on the benzofuran ring system are critical determinants of its biological efficacy. As a strong electron-withdrawing group, the nitro moiety can significantly alter the molecule's physicochemical properties, including its lipophilicity, electronic distribution, and ability to participate in hydrogen bonding and other non-covalent interactions. These modifications directly influence the compound's interaction with biological targets.

Anticancer Activity

Nitro-substituted benzofurans have demonstrated significant cytotoxic activity against various cancer cell lines.[2][5] The presence of a nitro group can enhance the anticancer potential of the benzofuran scaffold. For instance, the introduction of a nitro group has been shown to boost the activity of certain benzofuran derivatives by reducing the melting temperature of DNA in cancer cells.[5] Structure-activity relationship (SAR) studies have indicated that the placement of the nitro group, in combination with other substituents, is crucial for optimizing cytotoxic effects.[5]

Antimicrobial Activity

The nitro group is a well-established pharmacophore in antimicrobial agents.[8][9] Nitrobenzofuran derivatives have shown broad-spectrum activity against various bacteria and fungi.[6][7][10] The mechanism of action for many nitroaromatic antimicrobials involves the enzymatic reduction of the nitro group within the microbial cell to form reactive nitroso and other radical species.[8][9] These reactive intermediates can then covalently modify and damage critical biomolecules such as DNA, leading to cell death.[9] SAR studies have revealed that the position of the nitro group on the benzofuran ring is a key factor in determining the antimicrobial potency and spectrum.[6][7] For example, 3-nitro-2-methylbenzofurans have been shown to be bacteriostatic.[7]

Enzyme Inhibition

Nitrobenzofurans have also been investigated as inhibitors of various enzymes. For example, certain derivatives have been identified as potent and selective inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative disorders.[1] In this context, the nitro group can contribute to the binding affinity and selectivity of the inhibitor for the enzyme's active site.[1] Additionally, nitro-substituted benzofurans have been explored as inhibitors of other enzymes, where the nitro group's electronic properties can facilitate interactions with key residues in the enzyme's binding pocket.

Quantitative Data Summary

The following tables summarize the quantitative biological activity data for various nitro-substituted benzofuran derivatives as reported in the literature.

Table 1: Antibacterial Activity of Nitro-Substituted Benzofuran Derivatives

| Compound ID | Substituent(s) | Test Organism | MIC (µg/mL) | Reference |

| 66a | 7-nitroisatin moiety | E. coli | 31.25 | [6] |

| 66a | 7-nitroisatin moiety | P. vulgaris | 31.25 | [6] |

| 1 | 3,7-dinitro-2-methylbenzofuran | E. coli Br | Not specified, but resistance not increased compared to nitrofurazone | [7] |

Table 2: Monoamine Oxidase B (MAO-B) Inhibitory Activity of Nitro-Substituted 2-Phenylbenzofurans

| Compound | Substituent(s) | IC₅₀ (nM) | Selectivity | Reference |

| Not specified | 5-nitro-2-(4-methoxyphenyl) | 140 | MAO-B selective | [1] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summaries of key experimental protocols used to evaluate the activity of nitro-substituted benzofurans.

Synthesis of Nitro-Substituted Benzofurans

Several synthetic routes have been employed to prepare nitrobenzofuran derivatives. A common method involves the intramolecular Wittig reaction between an ortho-hydroxybenzyltriphosphonium salt and an appropriate benzoyl chloride to form the 2-phenylbenzofuran core, which can then be nitrated.[1] Another approach is the condensation of salicylic aldehydes with bromonitromethane.[11][12] Direct nitration of the benzofuran ring system using a mixture of nitric acid and sulfuric acid or nitric acid in acetic anhydride is also a common method, although it can sometimes lead to a mixture of products.[11][13]

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a standard measure of antimicrobial efficacy. The broth microdilution method is a commonly used technique.[3][14]

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.[14]

-

Serial Dilution: The nitrobenzofuran compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.[14]

-

Inoculation: Each well is inoculated with the standardized microbial suspension.[14]

-

Incubation: The plate is incubated under conditions suitable for the growth of the microorganism (e.g., 37°C for 18-24 hours for bacteria).[3]

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that inhibits visible growth of the microorganism.[14]

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and proliferation.[14]

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.[14]

-

Compound Treatment: The cells are then treated with various concentrations of the nitrobenzofuran derivatives and incubated for a specific duration (e.g., 24, 48, or 72 hours).[14]

-

MTT Addition: An MTT solution is added to each well, and the plate is incubated to allow for the formation of formazan crystals by metabolically active cells.[14]

-

Solubilization: The formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).[14]

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.

Enzyme Inhibition Assay (General Protocol)

Enzyme inhibition assays are performed to determine the ability of a compound to reduce the activity of a specific enzyme. The general steps are as follows:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing the enzyme, a suitable buffer, and the substrate.

-

Inhibitor Addition: The nitrobenzofuran derivative (inhibitor) is added to the reaction mixture at various concentrations.

-

Initiation of Reaction: The reaction is initiated by the addition of the substrate or enzyme.

-

Monitoring of Reaction: The progress of the reaction is monitored over time by measuring the formation of a product or the depletion of a substrate. This can be done using various techniques such as spectrophotometry, fluorometry, or chromatography.

-

Data Analysis: The initial reaction rates are determined at each inhibitor concentration. The IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then calculated. The mode of inhibition (e.g., competitive, non-competitive) can be determined by performing kinetic studies at different substrate concentrations.[15]

Visualizing the Role of Nitrobenzofurans

Diagrams illustrating key processes can aid in understanding the complex role of nitro-substituted benzofurans.

Caption: Workflow for antimicrobial screening of nitrobenzofurans.

Caption: Proposed mechanism of antimicrobial action for nitrobenzofurans.

Caption: Key determinants of nitrobenzofuran biological activity.

Conclusion

The incorporation of a nitro group into the benzofuran scaffold is a highly effective strategy for the development of potent therapeutic agents. The strong electron-withdrawing nature of the nitro group significantly influences the electronic properties of the benzofuran system, leading to enhanced biological activities, including anticancer and antimicrobial effects. Structure-activity relationship studies consistently highlight the importance of the nitro group's position on the benzofuran ring, as well as the interplay with other substituents, in determining the overall potency and selectivity of these compounds. Further research into the synthesis and biological evaluation of novel nitro-substituted benzofurans holds significant promise for the discovery of new and effective drugs to combat a range of diseases.

References

- 1. sciforum.net [sciforum.net]

- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) DOI:10.1039/C5RA20658H [pubs.rsc.org]

- 7. Chemistry and antibacterial activity of nitrobenzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 11. Methods for the preparation of 2-nitrobenzofurans - ProQuest [proquest.com]

- 12. researchgate.net [researchgate.net]

- 13. m.youtube.com [m.youtube.com]

- 14. benchchem.com [benchchem.com]

- 15. Untitled Document [ucl.ac.uk]

Methodological & Application

Application Notes and Protocols for (2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone

Introduction

(2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone is a benzofuran derivative, a class of heterocyclic compounds known for a wide spectrum of biological activities.[1] Benzofuran scaffolds are of significant interest in medicinal chemistry due to their presence in various bioactive natural products and synthetic drugs.[1] This particular compound is also identified as an impurity of Dronedarone, a drug used to treat cardiac arrhythmias.[2] Given the diverse biological activities associated with benzofuran derivatives, including potential anti-inflammatory and cytotoxic effects, it is crucial to characterize the in vitro profile of this compound.[1][3][4]

These application notes provide detailed protocols for preliminary in vitro screening of this compound to assess its cytotoxic and potential anti-inflammatory properties. The following assays are described:

-

MTT Assay: To evaluate the compound's effect on cell viability and determine its cytotoxic potential.[1][5]

-

Nitric Oxide (NO) Assay in LPS-stimulated RAW 264.7 Macrophages: To assess the compound's ability to inhibit the production of nitric oxide, a key inflammatory mediator.[3][4]

Data Presentation

The quantitative results from these assays should be recorded and presented in a structured format to allow for clear interpretation and comparison.

Table 1: Cytotoxicity of this compound using MTT Assay

| Concentration (µM) | % Cell Viability (Mean ± SD) | IC₅₀ (µM) |

| 0 (Vehicle Control) | 100 ± 5.2 | |

| 1 | 98 ± 4.5 | |

| 10 | 85 ± 6.1 | |

| 25 | 62 ± 5.8 | |

| 50 | 41 ± 4.9 | |

| 100 | 23 ± 3.7 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Table 2: Inhibition of Nitric Oxide Production by this compound in LPS-Stimulated RAW 264.7 Cells

| Concentration (µM) | NO Production (µM) (Mean ± SD) | % Inhibition (Mean ± SD) | IC₅₀ (µM) |

| Untreated Control | 1.2 ± 0.1 | 0 | |

| LPS (1 µg/mL) | 25.6 ± 2.1 | 0 | |

| LPS + 1 µM Compound | 22.3 ± 1.9 | 12.9 ± 1.5 | |

| LPS + 10 µM Compound | 15.4 ± 1.5 | 39.8 ± 2.8 | |

| LPS + 25 µM Compound | 9.8 ± 1.1 | 61.7 ± 3.4 | |

| LPS + 50 µM Compound | 5.1 ± 0.8 | 80.1 ± 4.1 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

MTT Cell Viability Assay

This protocol is adapted from standard colorimetric assays used to assess cell metabolic activity as an indicator of cell viability.[1][5]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[5] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[1][5]

Materials:

-

This compound

-

Human cancer cell line (e.g., HeLa, A549) or a relevant non-cancerous cell line

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate Buffered Saline (PBS)

-

96-well plates

-

CO₂ incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[6]

-

Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations.[6]

-

Cell Treatment: After 24 hours, remove the medium and add 100 µL of medium containing various concentrations of the test compound to the respective wells. Include a vehicle control (DMSO at the same concentration as the highest compound concentration) and a positive control for cytotoxicity (e.g., doxorubicin).

-

Incubation: Incubate the plate for 24, 48, or 72 hours in a humidified incubator.[1]

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]

-

Calculation: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

Experimental Workflow for MTT Assay

MTT Assay Workflow Diagram

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition

This protocol is designed to evaluate the potential anti-inflammatory activity of the compound by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7).[3][4]

Principle: Inflammation is often associated with the overproduction of pro-inflammatory mediators like nitric oxide (NO) by inducible nitric oxide synthase (iNOS).[3] This assay uses LPS to induce an inflammatory response in RAW 264.7 macrophages, leading to NO production. The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent. A reduction in nitrite levels in the presence of the test compound indicates potential anti-inflammatory activity.[3][7]

Materials:

-

This compound

-

RAW 264.7 murine macrophage cell line

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (for standard curve)

-

96-well plates

-

CO₂ incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour. Include a vehicle control.

-

LPS Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include an untreated control group (no LPS, no compound) and an LPS-only control group.

-